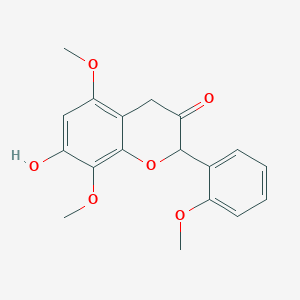
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-, (S)-; (2S)-2,3-Dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits. This particular compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The key steps in the synthetic route include:
Claisen-Schmidt Condensation: This reaction involves the condensation of 2-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the flavanone structure.
Hydroxylation: The final step involves the hydroxylation of the flavanone at the 7-position using a suitable hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavanone structure can be reduced to form a dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydroflavanone.
Substitution: Formation of substituted flavanone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can be compared with other similar flavonoid compounds, such as:
Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties but lacks the methoxy groups.
Hesperetin: Another flavanone with similar biological activities but differs in the substitution pattern on the flavanone core.
Quercetin: A flavonol with a similar hydroxylation pattern but has additional hydroxyl groups and lacks methoxy groups.
The uniqueness of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.
Eigenschaften
Molekularformel |
C18H18O6 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-chromen-3-one |
InChI |
InChI=1S/C18H18O6/c1-21-14-7-5-4-6-10(14)16-12(19)8-11-15(22-2)9-13(20)18(23-3)17(11)24-16/h4-7,9,16,20H,8H2,1-3H3 |
InChI-Schlüssel |
GTOSLQUOMDFLJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2C(=O)CC3=C(C=C(C(=C3O2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


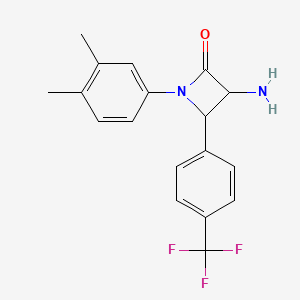



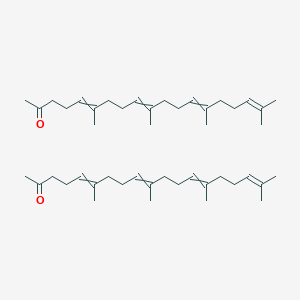
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
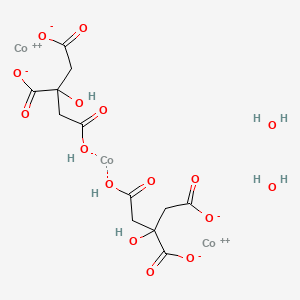


![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)

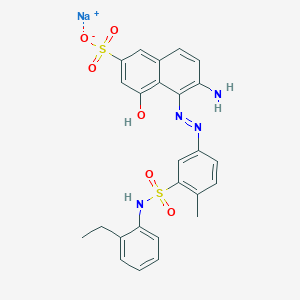
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)

